molecular formula C9H11NO4 B165196 Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate CAS No. 129663-13-4

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate

Cat. No. B165196
M. Wt: 197.19 g/mol
InChI Key: MPDKUFZYJWTWJE-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is an organic compound . It is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole .


Synthesis Analysis

The synthesis of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate involves the use of Ethyl 2-butynoate and 3-Hexen-3-amine, N-9H-fluoren-9-ylidene-, N-oxide . The presence of a strong alkali used to prepare the ethyl-5-methylisoxazole-4-carboxylate results in a significantly higher amount of isomeric impurity and by-products .


Molecular Structure Analysis

The molecular formula of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is C9H11NO4 . It has a molecular weight of 197.19 Da .


Chemical Reactions Analysis

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole .


Physical And Chemical Properties Analysis

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate has a density of 1.2±0.1 g/cm3 . Its boiling point is 339.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The flash point is 159.4±27.9 °C .

Scientific Research Applications

Synthesis for Biomimetic Studies

  • Studies have been conducted on the efficient synthesis of ethyl 5-acetyl-3-methylisoxazole-4-carboxylate derivatives, such as ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, for biomimetic synthesis applications. These derivatives are used as starting materials in the proposed convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Lithiation Procedures

  • Improved lithiation processes of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate have been developed, facilitating the synthesis of 5-functionalized 3-isoxazolyl carboxylic acid derivatives. These derivatives are promising prodrugs for AMPA glutamate neurotransmitters in the central nervous system (Burkhart, Zhou, Blumenfeld, Twamley, & Natale, 2001).

Chiral Aminoalkyloxazole Derivatives

  • Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, closely related to ethyl 5-acetyl-3-methylisoxazole-4-carboxylate, have been used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. These derivatives have potential pharmaceutical applications (Cox, Prager, Svensson, & Taylor, 2003).

Immunomodulatory Agents

  • The ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, similar in structure to ethyl 5-acetyl-3-methylisoxazole-4-carboxylate, has been investigated for its potential as a lead compound in developing new series of immunomodulatory agents (Ryng & Szostak, 2009).

Key Synthon in Drug Synthesis

  • Ethyl 5-acetyl-1H-pyrazole-3-carboxylate, structurally similar to ethyl 5-acetyl-3-methylisoxazole-4-carboxylate, is used as a key intermediate in the synthesis of the potential blockbuster drug substance darolutamide. This illustrates the role of such compounds in the development of new pharmaceuticals (Szilágyi, Egyed, Mándity, Nagy, Kátai-Fadgyas, Volk, & Keserű, 2022).

Corrosion Inhibition in Industrial Applications

  • Derivatives of ethyl 5-acetyl-3-methylisoxazole-4-carboxylate have been explored as novel corrosion inhibitors for industrial applications, such as in the pickling process of mild steel. This highlights their potential utility in industrial chemistry and materials science (Dohare, Ansari, Quraishi, & Obot, 2017).

Safety And Hazards

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is classified as a combustible liquid . It has a flash point of 103 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate can be used as a reagent in the synthesis of other compounds and can be used as a starting material for the synthesis of pharmaceuticals, agricultural chemicals, and dyestuffs .

properties

IUPAC Name

ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-4-13-9(12)7-5(2)10-14-8(7)6(3)11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDKUFZYJWTWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393993
Record name Ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate

CAS RN

129663-13-4
Record name Ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HM Faidallah, KA Khan… - Journal of the Chinese …, 2011 - Wiley Online Library
… A solution of ethyl 5-acetyl-3-methylisoxazole-4carboxylate 1 (0.39 g, 0.002 mol) in ethanol (25 mL) was refluxed with the appropriate hydrazine for 2 h. The pyridazines which …
Number of citations: 32 onlinelibrary.wiley.com
HM Faidallah, SAF Rostom, SA Basaif… - Archives of pharmacal …, 2013 - Springer
… Additionally, reaction of 1 with hydroxylamine hydrochloride gave ethyl 5-acetyl-3-methylisoxazole-4-carboxylate oxime (8) or 3,6-dimethyl-7-oxoisoxazolo[4,5-d]-1,2-oxazine (9) …
Number of citations: 26 link.springer.com
AM Asiri, HM Faidallah, AO Al-Youbi… - … Section E: Structure …, 2011 - scripts.iucr.org
… A solution of ethyl 5-acetyl-3-methylisoxazole-4-carboxylate (0.39 g, 0.002 mol) in ethanol (25 ml) was refluxed with p-sulfonamidophenyl hydrazine hydrochloride (0.49 g, 0.002 mol) …
Number of citations: 13 scripts.iucr.org
AO Al-Youbi, AM Asiri, HM Faidallah… - … Section E: Structure …, 2011 - scripts.iucr.org
The nine-membered fused-ring system of the title pyridazine derivative, C7H7N3OS, is almost planar (rms deviation 0.012 Å). In the crystal, the amino H atom forms a hydrogen bond to …
Number of citations: 6 scripts.iucr.org

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